![molecular formula C17H11ClN2O2 B2372946 3-(4-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 864923-27-3](/img/structure/B2372946.png)
3-(4-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, also known as CBP, is an organic compound belonging to the class of heterocyclic compounds. It is a compound composed of two benzene rings and one pyrimidine ring, with a chlorine atom attached to the fourth position of the benzyl group. CBP is a highly versatile compound that can be used in a variety of chemical and biological applications.
Scientific Research Applications
1. Application in Organic Light-Emitting Diodes (OLEDs) This compound has been used in the synthesis of an electron-transport-type host for blue phosphorescent organic light-emitting diodes (PhO-LEDs). The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group. This resulted in high external quantum efficiency over 20% at 1000 cd m −2 and low efficiency roll-off in the blue PhOLEDs .
Antimicrobial and Antitubercular Activities
The compound has shown potential in antimicrobial and antitubercular activities. It was synthesized through a nucleophilic displacement reaction with phosphorus oxychloride, followed by a reaction with hydrazine hydrate .
Synthesis of Benzofuro [3,2-d] Pyrimidines
The compound has been used in the synthesis of benzofuro [3,2-d] pyrimidines. This was achieved based on the oxidation of 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols followed by the intramolecular nucleophilic aromatic substitution reaction .
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2/c18-12-7-5-11(6-8-12)9-20-10-19-15-13-3-1-2-4-14(13)22-16(15)17(20)21/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKOLDOQVAJLFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.